2,2-Dimethyl-2H-benzimidazole 1,3-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide is a chemical compound known for its unique chemical structure and potential biological activities. This compound has gained significant attention in various fields of research due to its promising applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide typically involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Oxidation Reactions

The 1,3-dioxide moiety in DMBD undergoes oxidation under controlled conditions, forming hydroxylated or quinone-like products. For example:

| Reagent | Conditions | Major Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | Acidic, 50–60°C | 5-Hydroxy-DMBD | Intermediate for drug design |

These reactions are critical for introducing polar functional groups, improving solubility for biological testing.

Reduction Reactions

DMBD can be reduced to its corresponding amine or hydroxylamine derivatives using common reducing agents:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Ethanol, RT | 2,2-Dimethylbenzimidazole | High (≥80%) |

| Zn/HCl | Aqueous HCl, 70°C | Hydroxylamine intermediate | Moderate (50–60%) |

Reduction pathways are leveraged to explore structure-activity relationships in antiparasitic studies .

Substitution Reactions

The benzimidazole core permits electrophilic substitution at positions 5 and 6, enabling the synthesis of halogenated or alkylated derivatives:

| Reagent | Position | Product | Biological Impact |

|---|---|---|---|

| Cl₂/FeCl₃ | Position 5 | 5-Chloro-DMBD | Enhanced anti-Trypanosoma activity |

| CH₃I | Position 6 | 6-Methyl-DMBD | Improved metabolic stability |

Halogenation at position 5 significantly increases potency against Trypanosoma cruzi (IC₅₀ <5 µM) .

Derivative Formation via Structural Modifications

Modifying substituents on the benzimidazole skeleton alters reactivity and biological efficacy:

| Modification | Structural Change | Key Finding |

|---|---|---|

| Spirocyclic derivatives | Cyclopentyl at position 2 | 10-fold selectivity for Leishmania spp. |

| Aryl substitutions | Phenyl at position 2 | Reduced cytotoxicity in mammalian cells |

For example, spirocyclic DMBD derivatives exhibit high selectivity indices (>30) against Leishmania braziliensis, making them promising candidates for antiparasitic drug development .

Mechanistic Insights

-

Electrophilic Reactivity : The 1,3-dioxide group enhances electron-deficient character, facilitating nucleophilic attacks at positions 5 and 6 .

-

Steric Effects : 2,2-Dimethyl groups hinder planarization of the benzimidazole ring, reducing π-stacking interactions and altering solubility.

Key Research Findings

-

DMBD derivatives inhibit mitochondrial dehydrogenases in T. cruzi, disrupting energy metabolism without affecting glycosomal pathways .

-

Substitution at position 5 with electron-withdrawing groups (e.g., -NO₂) enhances antiparasitic activity but increases cytotoxicity .

This compound’s versatility in chemical reactions underscores its potential as a scaffold for developing therapeutics targeting neglected tropical diseases.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

One of the most significant applications of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide is in the treatment of parasitic infections. Research has demonstrated that derivatives of this compound exhibit potent activity against Trypanosoma cruzi and Leishmania spp. For instance:

- In vitro Studies : Derivatives showed remarkable efficacy against the epimastigote form of T. cruzi, with some exhibiting IC50 values less than 5 µM. These compounds also demonstrated selectivity towards parasites with minimal toxicity to mammalian cells .

- In vivo Studies : In animal models, specific derivatives were administered at doses significantly lower than those used for traditional treatments like Benznidazole, resulting in high survival rates without adverse effects .

Anticancer Properties

The compound also shows promise as an anticancer agent. For example:

- Separase Inhibition : A derivative known as Sepin-1 (2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide) has been identified as a potent inhibitor of separase, a protein that plays a crucial role in cell division. This inhibition leads to reduced cancer cell growth and migration .

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

- Corrosion Inhibition : The compound acts as an effective corrosion inhibitor for metals in acidic environments, enhancing the longevity of materials exposed to harsh conditions.

- Material Development : It serves as a building block in synthesizing new materials with tailored properties for specific applications.

Study on Antiparasitic Activity

A study published in the European Journal of Medicinal Chemistry explored various derivatives of benzimidazole 1,3-dioxide against T. cruzi. The results indicated that modifications at positions 5 and 6 significantly enhanced the antiparasitic activity. The spiro derivatives exhibited high selectivity indices and were effective at inhibiting amastigote forms within Vero cells .

Study on Anticancer Properties

Research highlighted in PubMed focused on the role of Sepin-1 as a separase inhibitor. In vitro assays demonstrated significant inhibition of cancer cell proliferation when treated with Sepin-1 compared to control groups. The study emphasized the potential for further development into therapeutic agents targeting specific cancers .

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide can be compared with other similar compounds, such as:

Benzimidazole: A parent compound with a similar core structure but lacking the dimethyl and dioxide groups.

1,3-Dimethylbenzimidazole: Similar to this compound but without the dioxide group.

2-Methylbenzimidazole: Another related compound with a single methyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .

Biologische Aktivität

Introduction

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide (DMBD) is a synthetic compound belonging to the benzimidazole family, characterized by its unique structure that enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of antiparasitic and anticancer activities.

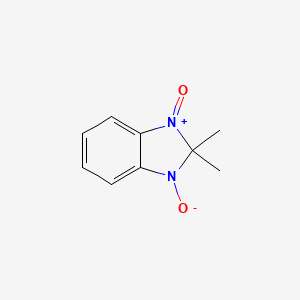

Chemical Structure and Properties

The chemical formula of DMBD is C9H10N2O2. Its structure features a benzimidazole core with two methyl groups at the 2-position and a 1,3-dioxide functional group, which contributes to its enhanced reactivity and biological properties. The presence of the 1,3-dioxide moiety is crucial for its interaction with biological targets.

Antiparasitic Activity

Research has demonstrated that DMBD exhibits significant antiparasitic activity against various pathogens, including Trypanosoma and Leishmania species. The compound acts as an inhibitor of specific enzymatic activities essential for the survival of these parasites. For instance:

- Inhibition of Trypanosomatid Parasites : DMBD derivatives have shown potent activity against Trypanosoma cruzi and Leishmania spp., with IC50 values less than 5 µM for some derivatives .

- Selectivity : Studies indicate that certain derivatives exhibit selective toxicity towards parasites while sparing mammalian cells. For example, derivative 33 demonstrated no toxicity to murine macrophages at concentrations significantly higher than its IC50 against T. cruzi .

Anticancer Activity

DMBD has also been studied for its potential as an anticancer agent:

- Separase Inhibition : The compound acts as a separase inhibitor, disrupting the cleavage of protein complexes that hold sister chromatids together during cell division. This inhibition can lead to abnormal cell division and apoptosis in cancer cells.

- Mechanistic Insights : Computational studies suggest that the charge distribution on the 1,3-dioxide group may play a role in its inhibitory activity against separase.

Case Studies

-

In Vitro Studies : In vitro assays have shown that DMBD derivatives possess significant activity against both T. cruzi and Leishmania, with derivatives being evaluated for their cytotoxicity and selectivity indices .

Compound ID IC50 (µM) Selectivity Index 5 5.1 High 6 12.5 Moderate 33 <5 Very High - In Vivo Studies : In vivo evaluations using acute models of Chagas' disease demonstrated that animals treated with DMBD derivatives showed improved survival rates compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of DMBD and its derivatives has been linked to their structural characteristics:

- Electrophilicity : Active compounds tend to be better electrophiles, which correlates with their ability to inhibit target enzymes effectively .

- Substituent Effects : Variations in substituents on the benzimidazole skeleton can significantly influence biological efficacy, highlighting the importance of structural modifications in drug design.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzimidazole | Base structure without substituents | Lacks the 1,3-dioxide feature |

| 5-Nitrobenzimidazole | Contains a nitro group at position five | Exhibits different reactivity patterns |

| Benzimidazole-1,3-dioxide | Similar functional group but lacks methyl substitutions | Different biological activity profile |

The unique combination of dual methyl substitutions and the presence of the 1,3-dioxide functional group in DMBD enhances its reactivity and biological activity compared to other benzimidazole derivatives.

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-oxidobenzimidazol-1-ium 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-9(2)10(12)7-5-3-4-6-8(7)11(9)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYKDQBVUBUIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C2=CC=CC=C2[N+]1=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.